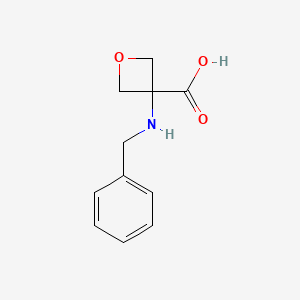

![molecular formula C8H6N2OS B1376493 苯并[d]噻唑-5-甲酰胺 CAS No. 1158749-25-7](/img/structure/B1376493.png)

苯并[d]噻唑-5-甲酰胺

描述

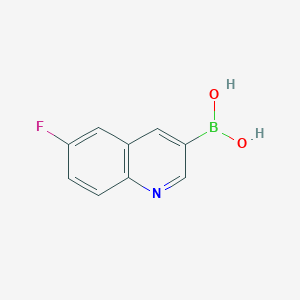

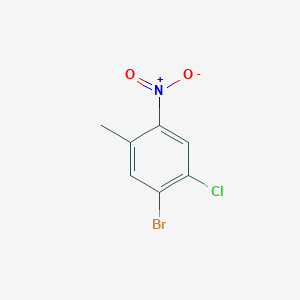

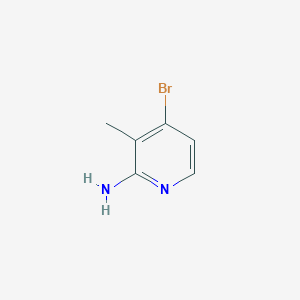

Benzo[d]thiazole-5-carboxamide is a derivative of the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzo[d]thiazole-5-carboxamide derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Benzo[d]thiazole-5-carboxamide derivatives have shown moderate to excellent potency against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480) and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学研究应用

抗菌活性

苯并[d]噻唑衍生物,如磺胺唑,具有显著的抗菌活性。 它们被研究用于抑制各种细菌和真菌的生长,这对开发新的抗生素和抗真菌剂至关重要 .

抗逆转录病毒活性

含有苯并[d]噻唑部分的化合物,如利托那韦,已被用作抗逆转录病毒药物。 这些化合物在治疗逆转录病毒感染(如艾滋病毒)中至关重要,因为它们可以抑制病毒复制 .

抗癌活性

苯并[d]噻唑结构也存在于抗癌药物中,如噻唑呋喃。 目前正在进行研究以评估其在抑制癌细胞生长和增殖方面的功效 .

抗炎活性

噻唑甲酰胺衍生物正在被研究用于其抗炎特性。 它们可能通过抑制环氧合酶 (COX) 酶发挥作用,环氧合酶 (COX) 酶在炎症过程中起着关键作用 .

抗氧化活性

这些化合物被研究用于其抗氧化能力,这有助于保护细胞免受氧化应激和相关疾病的伤害 .

神经保护活性

苯并[d]噻唑衍生物正在被研究用于其神经保护作用,这可能对治疗阿尔茨海默病等神经退行性疾病有益 .

抗糖尿病活性

一些苯并[d]噻唑化合物在管理糖尿病方面显示出潜力,因为它们可以影响血糖水平和胰岛素敏感性 .

保肝活性

目前也正在进行关于这些化合物的保肝作用的研究,这可能导致治疗方法,帮助保护肝脏免受各种形式的损伤 .

这些应用中的每一个都代表了一个独特的领域,苯并[d]噻唑-5-甲酰胺及其衍生物正在被彻底研究,表明了这种化合物在科学研究中的多功能性和潜力。

有关每个应用的更多详细信息,包括研究结果和作用机制,进一步研究和阅读科学出版物将是有益的。

IntechOpen - 噻唑衍生物的合成和生物学评价 施普林格 - 噻唑:具有多种生物活性 BMC 化学 - 设计、合成、分子对接研究和生物学评价…

作用机制

Target of Action

Benzo[d]thiazole-5-carboxamide has been found to exhibit potent inhibitory activities against cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, making them a primary target for anti-inflammatory drugs .

Mode of Action

The interaction of Benzo[d]thiazole-5-carboxamide with its targets involves binding to the COX enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, Benzo[d]thiazole-5-carboxamide affects the arachidonic acid pathway . This results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Result of Action

The molecular and cellular effects of Benzo[d]thiazole-5-carboxamide’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, it prevents the production of prostaglandins, which are key players in the inflammatory response .

属性

IUPAC Name |

1,3-benzothiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWZYKANRZAEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739320 | |

| Record name | 1,3-Benzothiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158749-25-7 | |

| Record name | 1,3-Benzothiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

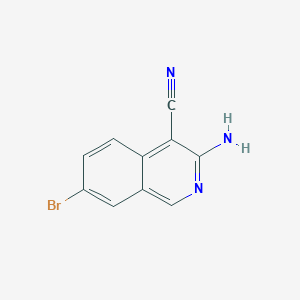

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)